![molecular formula C16H30N6O2 B13224773 tert-Butyl 4-{5-[(diethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13224773.png)
tert-Butyl 4-{5-[(diethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-{5-[(diethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a triazole moiety and a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-{5-[(diethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution on the Piperazine Ring: The piperazine ring is functionalized with the triazole moiety through nucleophilic substitution reactions.
Introduction of the tert-Butyl Ester Group: This step involves esterification reactions using tert-butyl chloroformate or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-{5-[(diethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the piperazine and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, tert-Butyl 4-{5-[(diethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate is studied for its potential as a pharmacophore. It can be used to design and develop new drugs with improved efficacy and selectivity.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure allows for interactions with various biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-{5-[(diethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazole and piperazine rings can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate
- tert-Butyl 4-{5-[(diethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 4-{5-[(diethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate lies in its specific substitution pattern and the presence of both triazole and piperazine rings. This combination provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.
Eigenschaften
Molekularformel |
C16H30N6O2 |
|---|---|
Molekulargewicht |
338.45 g/mol |
IUPAC-Name |
tert-butyl 4-[5-(diethylaminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H30N6O2/c1-6-20(7-2)12-13-17-14(19-18-13)21-8-10-22(11-9-21)15(23)24-16(3,4)5/h6-12H2,1-5H3,(H,17,18,19) |
InChI-Schlüssel |
CFOWPUGUAGAHQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=NC(=NN1)N2CCN(CC2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13224702.png)
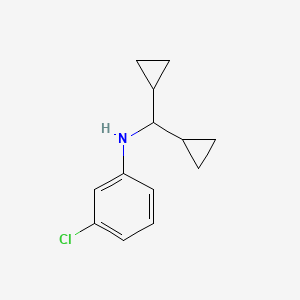
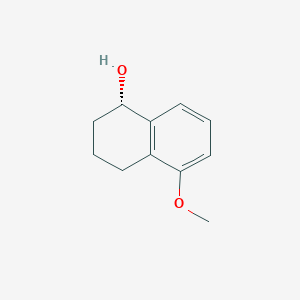
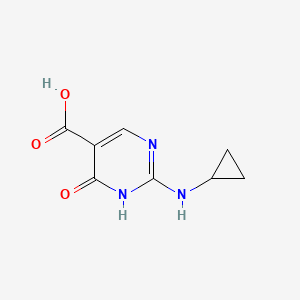
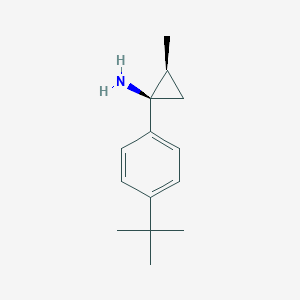
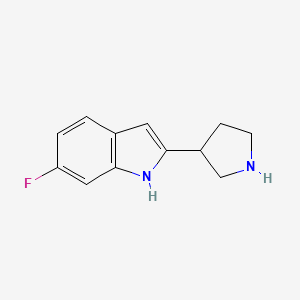
![5H,6H,7H-cyclopenta[b]pyridine-7-sulfonamide](/img/structure/B13224741.png)
![3-Chloro-N-[(4-formylphenyl)methyl]propanamide](/img/structure/B13224752.png)
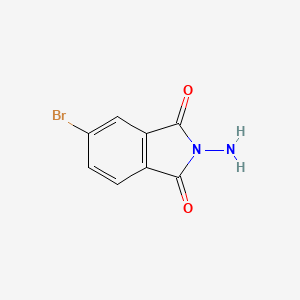

![3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13224766.png)
![Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13224771.png)
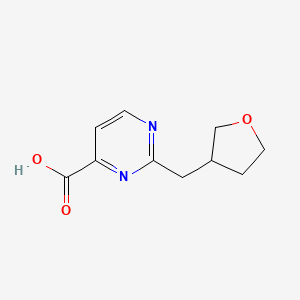
![2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)acetic acid](/img/structure/B13224789.png)
